molecular formula C19H23FN4O B5632336 N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine

N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine

Cat. No. B5632336
M. Wt: 342.4 g/mol
InChI Key: MUTVVACLQSFJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as "N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine," involves complex reactions that often include the condensation of different precursors. A study by Rao, Mai, and Song (2017) describes a Cu-catalyzed synthesis method for creating imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which may share some synthetic pathways with the compound of interest, demonstrating the utility of copper catalysis in constructing similar heterocyclic frameworks under oxidative conditions (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the arrangement of atoms and the geometry of the molecule, plays a crucial role in their chemical behavior and interactions. A study on the crystal structure of related compounds by He, Peng, and Li (2007) provides insight into how such structures are determined and their significance. The study highlights the importance of hydrogen bonds and π-π interactions in stabilizing the crystal packing of these molecules, which could be relevant to understanding the structural configuration of "N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine" (He, Peng, & Li, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of pyrimidine derivatives are influenced by their molecular structure and functional groups. Studies such as those by Shulman and Rahn (1966) on the electron spin resonance of pyrimidines and purines in excited states provide valuable insights into the chemical behavior of these compounds under various conditions, which could be extrapolated to understand the reactivity of "N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine" (Shulman & Rahn, 1966).

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses. This could involve in vitro and in vivo studies to determine its mechanism of action, as well as studies to optimize its synthesis and improve its properties .

properties

IUPAC Name

[2-(ethylamino)pyrimidin-5-yl]-[2-(3-fluorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-2-21-19-22-12-15(13-23-19)18(25)24-10-5-3-4-9-17(24)14-7-6-8-16(20)11-14/h6-8,11-13,17H,2-5,9-10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTVVACLQSFJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N2CCCCCC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine

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